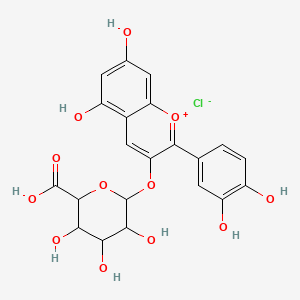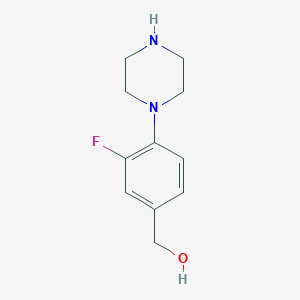
(3-Fluoro-4-piperazin-1-ylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-piperazin-1-ylphenyl)methanol: is an organic compound that features a fluorine atom, a piperazine ring, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Fluoro-4-piperazin-1-ylphenyl)methanol typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperazine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and with appropriate temperature control to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Fluoro-4-piperazin-1-ylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-piperazin-1-ylbenzaldehyde or 3-fluoro-4-piperazin-1-ylbenzophenone.
Reduction: Formation of various alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-piperazin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
- (3-Fluoro-4-piperazin-1-ylphenyl)ethanol
- (3-Fluoro-4-piperazin-1-ylphenyl)amine
- (3-Fluoro-4-piperazin-1-ylphenyl)ketone
Comparison:
- Uniqueness: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is unique due to the presence of the methanol moiety, which can influence its solubility and reactivity compared to its analogs.
- Chemical Properties: The methanol group can participate in hydrogen bonding, affecting the compound’s interactions with biological targets.
- Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly suitable for certain synthetic and medicinal applications.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(3-fluoro-4-piperazin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
BSCKAMCSXSSXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


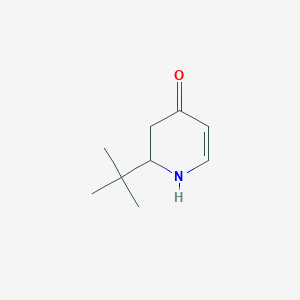


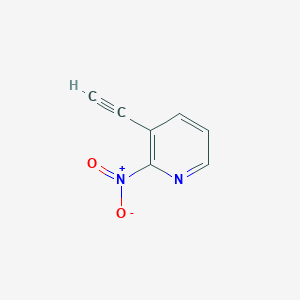
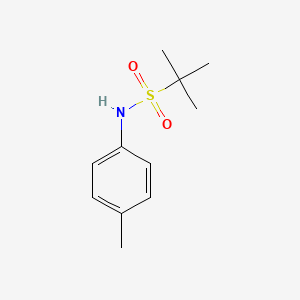
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)

![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
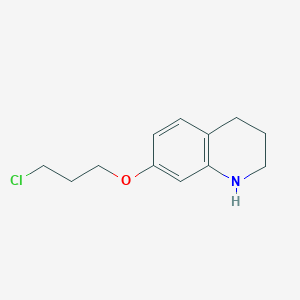
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
